Thalidomide-O-C2-acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

Target of Action

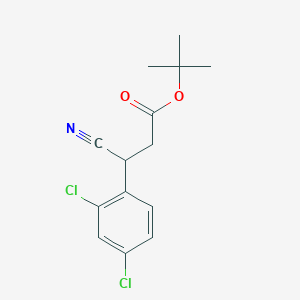

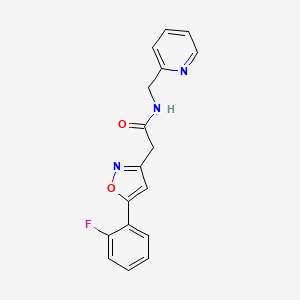

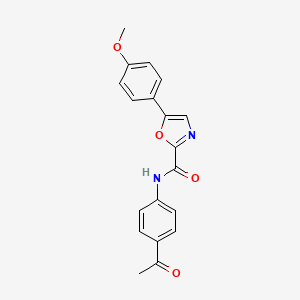

Thalidomide-O-C2-acid, also known as Schembl21224312, primarily targets Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4 CRBN) . This compound contains a cereblon ligand, with an alkylC2 linker, and a terminal acid .

Mode of Action

The compound interacts with its target, CRBN, by binding to it and inhibiting its ubiquitin ligase activity . This binding induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .

Biochemical Pathways

The biochemical pathways affected by this compound involve the suppression of pro-angiogenic factors including IL-6, TNFa, VEGF, NF-kB, and prostaglandin synthesis . This suppression is predicted to indirectly downregulate angiogenesis .

Pharmacokinetics

This means its elimination rate is faster than its absorption rate. Thalidomide is minimally metabolised by the liver, but is spontaneously hydrolysed into numerous renally excreted products .

Result of Action

The molecular and cellular effects of this compound’s action include the downregulation of paracrine production of VEGF and IL-6 by both bone marrow stroma and MM cells . Thalidomide activates neutral sphingomyelinase to generate ceramide in human umbilical vein endothelial cells, resulting in both decreased cell growth and reduced expression of the VEGF receptors .

生化学分析

Biochemical Properties

The role of Thalidomide-O-C2-acid in biochemical reactions is primarily linked to its function as an E3 ligase ligand-linker conjugate . It interacts with cereblon, a protein that serves as a substrate receptor for the CRL4 E3 ubiquitin ligase . The nature of these interactions involves the binding of this compound to cereblon, facilitating the degradation of specific proteins .

Cellular Effects

This compound influences cell function by modulating protein levels through the ubiquitin-proteasome system This can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of this compound involves its binding to cereblon, which forms part of the CRL4 E3 ubiquitin ligase complex . This binding can lead to the ubiquitination and subsequent proteasomal degradation of target proteins . The exact molecular targets of this compound and the details of its effects on gene expression are areas of active investigation.

準備方法

The synthesis of Thalidomide-O-C2-acid involves the incorporation of a thalidomide-based cereblon ligand and a linker. The preparation process typically includes the following steps:

化学反応の分析

Thalidomide-O-C2-acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.

科学的研究の応用

Thalidomide-O-C2-acid has a wide range of scientific research applications, including:

Chemistry: It is used in the development of new synthetic methods and the study of reaction mechanisms.

Biology: It is used in the study of protein degradation and the development of new therapeutic agents.

Medicine: It is used in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: It is used in the development of new materials and the study of material properties.

類似化合物との比較

Thalidomide-O-C2-acid is unique in its ability to bind to cereblon and induce the degradation of non-native substrates. Similar compounds include:

Lenalidomide: Another thalidomide derivative that also binds to cereblon and induces protein degradation.

Pomalidomide: A thalidomide derivative with similar mechanisms of action and therapeutic applications.

Other PROTACs: Compounds that use a similar mechanism of action to induce protein degradation.

This compound stands out due to its specific linker and cereblon ligand, which provide unique properties and applications in scientific research and medicine.

特性

IUPAC Name |

3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O7/c19-11-5-4-9(14(22)17-11)18-15(23)8-2-1-3-10(13(8)16(18)24)25-7-6-12(20)21/h1-3,9H,4-7H2,(H,20,21)(H,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDORXWYUBMQFIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2907519.png)

![1-(3-methoxypropyl)-N-(3-methylbutyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2907523.png)

![ethyl 5-nitro-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-3-carboxylate](/img/structure/B2907525.png)

![N-(4-butylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2907529.png)

![3-ethyl-2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2907534.png)